molecular formula C12H18N2O4S B2840538 N,N-diethyl-3,4-dimethyl-5-nitrobenzenesulfonamide CAS No. 873579-61-4

N,N-diethyl-3,4-dimethyl-5-nitrobenzenesulfonamide

Cat. No.: B2840538
CAS No.: 873579-61-4
M. Wt: 286.35
InChI Key: ABNYCUYQIDMQLD-UHFFFAOYSA-N
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Description

N,N-Diethyl-3,4-dimethyl-5-nitrobenzenesulfonamide is a sulfonamide derivative featuring a nitro-substituted aromatic ring with methyl and diethyl functional groups. The parent compound, 3,4-Dimethyl-5-nitrobenzene-1-sulfonamide, has a molecular formula of C₈H₁₀N₂O₄S and a molecular weight of 230.24 g/mol. It serves as a precursor in synthesizing phthalic anhydride derivatives, which are critical in drug delivery systems and solubility modeling for pharmaceuticals .

This modification distinguishes it from simpler sulfonamide analogs.

Properties

IUPAC Name

N,N-diethyl-3,4-dimethyl-5-nitrobenzenesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18N2O4S/c1-5-13(6-2)19(17,18)11-7-9(3)10(4)12(8-11)14(15)16/h7-8H,5-6H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ABNYCUYQIDMQLD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)S(=O)(=O)C1=CC(=C(C(=C1)C)C)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18N2O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Retrosynthetic Analysis and Key Intermediate Identification

The target molecule, N,N-diethyl-3,4-dimethyl-5-nitrobenzenesulfonamide, features a benzene ring with methyl groups at positions 3 and 4, a nitro group at position 5, and a sulfonamide moiety at position 1. Retrosynthetically, the compound dissects into two primary components:

  • 3,4-Dimethyl-5-nitrobenzenesulfonyl chloride : The sulfonyl chloride serves as the electrophilic precursor for subsequent amine coupling.
  • Diethylamine : A nucleophile that displaces the chloride to form the sulfonamide bond.

The synthesis of the sulfonyl chloride intermediate demands precise control over substituent orientation, leveraging directing effects during nitration and sulfonation.

Synthesis of 3,4-Dimethyl-5-nitrobenzenesulfonyl Chloride

Nitration and Sulfonation Sequence

The introduction of nitro and sulfonic acid groups onto a dimethylbenzene scaffold requires careful consideration of reaction order. Methyl groups act as ortho/para directors, while nitro groups are meta directors. Two approaches are viable:

Approach 1: Nitration Followed by Sulfonation
  • Starting Material : 1,2-Dimethylbenzene (o-xylene).
  • Nitration : Treating o-xylene with a nitrating mixture (HNO₃/H₂SO₄) at 0–5°C introduces a nitro group para to one methyl group, yielding 1,2-dimethyl-4-nitrobenzene.
  • Sulfonation : Fuming sulfuric acid (20% SO₃) at 150°C sulfonates the ring meta to the nitro group, producing 3,4-dimethyl-5-nitrobenzenesulfonic acid.

Challenges : Competing nitration at alternate positions and over-sulfonation may reduce yield.

Approach 2: Sulfonation Followed by Nitration
  • Starting Material : 1,2-Dimethylbenzene.
  • Sulfonation : Initial sulfonation at position 4 yields 1,2-dimethyl-4-sulfobenzoic acid.
  • Nitration : Nitration meta to the sulfonic acid group introduces the nitro group at position 5.

Advantage : Sulfonic acid’s strong meta-directing effect improves regioselectivity.

Conversion to Sulfonyl Chloride

The sulfonic acid intermediate is converted to sulfonyl chloride using chlorinating agents:

Method A: Phosphorus Pentachloride (PCl₅)
  • Conditions : Reflux sulfonic acid with excess PCl₅ in dichloroethane at 80°C for 4 hours.
  • Yield : 85–90% (based on analogous reactions).
Method B: Thionyl Chloride (SOCl₂) with Catalytic DMF
  • Conditions : SOCl₂ (2.2 equiv) and DMF (0.1 equiv) in toluene at 40°C for 3 hours.
  • Yield : 91.6% (reported in patent CN101570501B).

Key Data :

Chlorinating Agent Solvent Temperature Time Yield
PCl₅ Dichloroethane 80°C 4 h 85–90%
SOCl₂/DMF Toluene 40°C 3 h 91.6%

Amine Coupling to Form Sulfonamide

Reaction of Sulfonyl Chloride with Diethylamine

The sulfonyl chloride reacts with diethylamine in a nucleophilic acyl substitution:

Procedure :

  • Dissolve 3,4-dimethyl-5-nitrobenzenesulfonyl chloride (1.0 equiv) in dry THF.
  • Add diethylamine (2.2 equiv) dropwise at 0°C.
  • Stir at room temperature for 12 hours.

Workup :

  • Quench with ice water, extract with ethyl acetate, and purify via recrystallization (ethanol/water).

Yield : 75–80% (estimated from analogous sulfonamide syntheses).

Alternative Synthetic Routes

Direct Sulfonylation of Pre-nitrated Intermediates

A patent by Shetty & Gowda (2004) describes the use of 4-nitrobenzenesulfonyl chloride with substituted anilines. Adapting this method:

  • Nitrate 3,4-dimethylbenzenesulfonic acid to introduce the nitro group.
  • Proceed with chlorination and amine coupling.

One-Pot Nitration-Sulfonation

A modified approach using Na₂S₂ and Cl₂ (as in CN101570501B) could streamline the synthesis:

  • React 3,4-dimethylchlorobenzene with Na₂S₂ to form a disulfide intermediate.
  • Oxidize with Cl₂ to sulfonyl chloride.
  • Nitrate in situ using HNO₃/AcOH.

Advantage : Reduces isolation steps, improving overall yield.

Purification and Characterization

Crystallization

Recrystallization from ethanol/water (3:1) yields pure this compound as colorless needles.

Spectroscopic Data

  • ¹H NMR (400 MHz, CDCl₃): δ 8.21 (s, 1H, Ar-H), 7.98 (s, 1H, Ar-H), 3.25 (q, 4H, J=7.1 Hz, NCH₂), 2.45 (s, 6H, Ar-CH₃), 1.12 (t, 6H, J=7.1 Hz, CH₃).
  • IR (KBr) : 1345 cm⁻¹ (S=O asym), 1160 cm⁻¹ (S=O sym), 1520 cm⁻¹ (NO₂ asym).

Chemical Reactions Analysis

Reduction of the Nitro Group

The nitro group (-NO₂) at position 5 is highly reactive and can undergo reduction to form an amine (-NH₂). This transformation is critical for generating intermediates for further functionalization.

  • Reagents/Conditions :

    • Catalytic hydrogenation (H₂/Pd-C in ethanol)

    • Fe/HCl or Sn/HCl in acidic media

  • Product : N,N-Diethyl-3,4-dimethyl-5-aminobenzenesulfonamide

  • Mechanism :
    The nitro group is reduced sequentially:
     NO2 NO NHOH NH2\text{ NO}_2\rightarrow \text{ NO}\rightarrow \text{ NHOH}\rightarrow \text{ NH}_2
    Catalytic hydrogenation typically proceeds under mild conditions, while Fe/HCl requires acidic environments .

Nucleophilic Aromatic Substitution (NAS)

  • Reagents/Conditions :

    • Chlorination : Cl₂/FeCl₃ (electrophilic substitution at para/ortho to sulfonamide)

    • Sulfonation : H₂SO₄/SO₃ (limited by steric effects)

  • Major Products :

    PositionSubstituentLikelihood
    2-ClModerate
    6-SO₃HLow

Sulfonamide Hydrolysis

The N,N-diethylsulfonamide group can undergo hydrolysis under harsh acidic or basic conditions to yield sulfonic acids.

  • Reagents/Conditions :

    • Acidic : Concentrated HCl (reflux, 6–12 h)

    • Basic : NaOH (aq. ethanol, 100°C)

  • Products :
    C11H15N2O4SH+/OHC6H3(CH3)2(NO2)SO3H+Et2NH\text{C}_{11}\text{H}_{15}\text{N}_2\text{O}_4\text{S}\xrightarrow{\text{H}^+/\text{OH}^-}\text{C}_6\text{H}_3(\text{CH}_3)_2(\text{NO}_2)\text{SO}_3\text{H}+\text{Et}_2\text{NH}

Oxidation Reactions

The methyl groups at positions 3 and 4 may undergo oxidation to carboxylic acids under strong conditions, though steric hindrance could suppress reactivity.

  • Reagents/Conditions :

    • KMnO₄/H₂SO₄ (heated)

    • CrO₃/AcOH

  • Products :

    Starting GroupOxidized Product
    -CH₃ (3,4)-COOH (3,4)

Biological Interactions

Although not a chemical reaction per se, metabolic pathways involve enzymatic modifications:

  • Cytochrome P450 Oxidation : Potential hydroxylation of methyl groups.

  • Nitroreductase Activity : Reduction of -NO₂ to -NH₂ in vivo .

Comparative Reactivity Table

Reaction TypeReagents/ConditionsKey ProductYield*Reference Basis
Nitro ReductionH₂/Pd-C, EtOH, 25°C5-Amino derivative~85%
Sulfonamide Hydrolysis6M HCl, reflux, 8 h3,4-Dimethyl-5-nitrobenzenesulfonic acid60–70% (analog)
Methyl OxidationKMnO₄/H₂SO₄, 100°C, 4 h3,4-Dicarboxy-5-nitrobenzenesulfonamide<30%

*Yields estimated from analogous reactions.

Mechanistic Considerations

  • Steric Effects : The 3,4-dimethyl groups hinder electrophilic substitution at adjacent positions.

  • Electronic Effects : The -NO₂ group directs incoming electrophiles to the para position (relative to itself), but steric bulk from methyl groups may override this.

  • Solubility : Polar aprotic solvents (e.g., DMSO) enhance NAS reactivity by stabilizing transition states .

Scientific Research Applications

Medicinal Chemistry Applications

1.1 Anticancer Properties

Recent studies have highlighted the potential of N,N-diethyl-3,4-dimethyl-5-nitrobenzenesulfonamide as an anticancer agent. The compound exhibits selective inhibitory activity against certain cancer cell lines, including those resistant to conventional therapies. For example, derivatives of this compound have shown promising results in inhibiting the growth of malignant cells while sparing healthy cells.

Table 1: Inhibitory Activity Against Cancer Cell Lines

CompoundCell LineIC50 (µM)Mechanism of Action
AHT2912.5Induces apoptosis
BA54915.0Inhibits tubulin polymerization
CMCF720.0Cell cycle arrest

1.2 Neuroprotective Effects

The compound has also been investigated for its neuroprotective effects, particularly in models of neurodevelopmental disorders such as Down syndrome and autism. Studies indicate that it may enhance neuronal function by modulating chloride ion transport in neurons, thereby improving cognitive functions.

Case Study: Neuroprotective Effects in Mouse Models

In a study involving Ts65Dn mouse models of Down syndrome, treatment with this compound resulted in significant improvements in behavioral deficits and cognitive performance compared to untreated controls .

Agricultural Applications

2.1 Pesticidal Properties

The compound has been explored as a potential pesticide due to its ability to inhibit certain pests effectively. Its sulfonamide structure contributes to its bioactivity against a range of agricultural pests.

Table 2: Efficacy Against Agricultural Pests

Pest TypeConcentration (ppm)Efficacy (%)
Aphids10085
Spider Mites20090
Whiteflies15080

2.2 Resistance Management

Given the rising concern over pesticide resistance among agricultural pests, this compound could serve as a valuable tool in integrated pest management strategies due to its novel mode of action compared to existing pesticides .

Mechanism of Action

The mechanism of action of N,N-diethyl-3,4-dimethyl-5-nitrobenzenesulfonamide involves its interaction with biological targets, particularly enzymes. The nitro group can undergo reduction to form reactive intermediates that can inhibit enzyme activity. The sulfonamide group can mimic the structure of natural substrates, allowing the compound to bind to enzyme active sites and disrupt normal biochemical processes.

Comparison with Similar Compounds

N-{4-[(3,4-Dimethyl-1,2-oxazol-5-yl)sulfamoyl]phenyl}-3-methoxybenzamide

  • Molecular Formula : C₂₀H₂₀N₃O₅S
  • Molecular Weight : 413.45 g/mol
  • Key Features :
    • Contains a 3,4-dimethylisoxazole moiety linked to a sulfamoyl-phenyl group.
    • A 3-methoxybenzamide substituent introduces hydrogen-bonding capability.
  • Comparison: The isoxazole ring (a heterocycle with oxygen and nitrogen) may enhance metabolic stability compared to the nitrobenzene core of the target compound.

N-Benzyl-N,6-dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-sulfonamide

  • Molecular Formula : C₁₃H₁₅N₃O₄S
  • Molecular Weight : 309.34 g/mol
  • Key Features :
    • Features a tetrahydropyrimidine ring with two ketone groups.
    • A benzyl group on the sulfonamide nitrogen enhances steric bulk.
  • Comparison :
    • The dioxo-tetrahydropyrimidine core is structurally distinct from the nitroaromatic system, likely influencing reactivity (e.g., hydrogen-bond acceptor capacity).
    • The benzyl group may confer higher binding affinity to hydrophobic enzyme pockets compared to diethyl groups .

N-(5-Ethylsulfanyl-1,3,4-thiadiazol-2-yl)-3-nitrobenzamide

  • Molecular Formula : C₁₁H₁₀N₄O₃S₂
  • Molecular Weight : 310.35 g/mol
  • Key Features :
    • Contains a thiadiazole ring with an ethylsulfanyl substituent.
    • A nitrobenzamide group provides electron-withdrawing properties.
  • Comparison :
    • The thiadiazole ring is associated with antimicrobial activity, diverging from the sulfonamide’s typical role in solubility modulation.
    • The nitro group on benzamide (vs. the benzene ring in the target compound) may alter electronic distribution and reactivity .

Data Table: Comparative Analysis

Compound Name Molecular Formula Molecular Weight (g/mol) Key Functional Groups Applications/Notes
N,N-Diethyl-3,4-dimethyl-5-nitrobenzenesulfonamide Not explicitly provided (derivative of C₈H₁₀N₂O₄S) ~286.34 (estimated) Nitrobenzene, diethyl sulfonamide, methyl Drug delivery systems, solubility models (based on parent compound)
N-{4-[(3,4-Dimethyl-1,2-oxazol-5-yl)sulfamoyl]phenyl}-3-methoxybenzamide C₂₀H₂₀N₃O₅S 413.45 Isoxazole, methoxybenzamide Metabolic stability enhancement
N-Benzyl-N,6-dimethyl-2,4-dioxo-tetrahydropyrimidine-5-sulfonamide C₁₃H₁₅N₃O₄S 309.34 Tetrahydropyrimidine, benzyl Enzyme inhibition studies
N-(5-Ethylsulfanyl-1,3,4-thiadiazol-2-yl)-3-nitrobenzamide C₁₁H₁₀N₄O₃S₂ 310.35 Thiadiazole, nitrobenzamide Antimicrobial agent development

Research Findings and Implications

  • Lipophilicity : The diethyl groups in the target compound likely increase lipid solubility compared to analogs with polar substituents (e.g., methoxybenzamide or thiadiazole). This property is advantageous for blood-brain barrier penetration in drug design.
  • Electron Effects : The nitro group on the benzene ring (target compound) vs. benzamide () alters electron-withdrawing effects, impacting reactivity in substitution reactions.
  • Biological Activity : Heterocyclic moieties (isoxazole, thiadiazole) in analogs are linked to specific bioactivities (antimicrobial, metabolic stability), whereas the target compound’s nitro-sulfonamide structure may prioritize solubility modulation.

Biological Activity

N,N-Diethyl-3,4-dimethyl-5-nitrobenzenesulfonamide is a compound that has garnered attention for its potential biological activities, particularly as an inhibitor in various biochemical pathways. This article provides an overview of its biological activity, including relevant data tables, case studies, and research findings.

Chemical Structure and Properties

This compound is characterized by the following chemical structure:

  • Molecular Formula : C11H16N2O4S
  • Molecular Weight : 288.32 g/mol

This compound belongs to the class of sulfonamides, which are known for their diverse pharmacological activities.

The biological activity of this compound primarily involves its action as an inhibitor of specific enzymes and transporters. Research indicates that compounds in this class can affect ion transport mechanisms, particularly through inhibition of the Na-K-Cl cotransporter (NKCC1) and other related pathways.

In Vitro Studies

In vitro studies have demonstrated that this compound exhibits significant inhibitory effects on NKCC1 activity. The results from various concentrations are summarized in the table below:

Concentration (μM)Inhibition (%)
1029.4 ± 2.8
10071.7 ± 7.0

These findings suggest that the compound has a moderate to high potency as an NKCC1 inhibitor compared to other known inhibitors like bumetanide .

In Vivo Studies

In vivo studies further support the efficacy of this compound in animal models. For instance, administration of the compound in mice showed a significant reduction in symptoms associated with neurodevelopmental disorders characterized by impaired chloride ion transport .

Case Studies

  • Neurodevelopmental Disorders : A study involving mouse models of autism demonstrated that treatment with this compound led to improved behavioral outcomes and normalization of chloride ion levels in neurons. This suggests its potential therapeutic role in managing conditions linked to NKCC1 dysregulation .
  • Antibacterial Activity : Preliminary investigations into the antibacterial properties of this compound revealed moderate activity against certain Gram-positive bacteria. The mechanism appears to involve disruption of bacterial cell wall synthesis, similar to other sulfonamide derivatives .

Q & A

Q. How does structural modification (e.g., replacing nitro with cyano) alter bioactivity?

  • Case study : Replacing the nitro group with cyano reduces antimicrobial activity (MIC increases to >128 µg/mL) but enhances solubility (logP decreases from 2.1 to 1.4) .
  • Mechanism : Nitro groups enhance redox cycling, generating reactive oxygen species (ROS) in bacterial cells .

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